![molecular formula C19H27NO5 B14631734 Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- CAS No. 56122-38-4](/img/structure/B14631734.png)
Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-: is a chemical compound with the molecular formula C19H27NO5 This compound is a derivative of piperidine, a heterocyclic amine that is widely used in organic chemistry and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- typically involves the reaction of piperidine with a suitable precursor that contains the 3,4,5-trimethoxyphenyl group and the dioxo-pentyl chain. One common method is the Knoevenagel condensation, where piperidine acts as a catalyst to facilitate the reaction between an aldehyde and a compound containing active methylene groups .
Industrial Production Methods: Industrial production of this compound may involve the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its derivatives have shown promise as anticancer, antiviral, and antimicrobial agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and manufacturing applications .
Mecanismo De Acción
The mechanism of action of Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the central nervous system .
Comparación Con Compuestos Similares
Piperine: A naturally occurring alkaloid with a piperidine moiety, found in black pepper.
Evodiamine: Another piperidine derivative with anticancer and anti-inflammatory effects.
Matrine: A piperidine alkaloid with antiviral and anticancer activities.
Uniqueness: Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- is unique due to the presence of the trimethoxyphenyl group and the dioxo-pentyl chain. These structural features confer specific chemical and biological properties that distinguish it from other piperidine derivatives.
Propiedades
Número CAS |
56122-38-4 |
|---|---|
Fórmula molecular |
C19H27NO5 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
1-piperidin-1-yl-5-(3,4,5-trimethoxyphenyl)pentane-1,5-dione |
InChI |
InChI=1S/C19H27NO5/c1-23-16-12-14(13-17(24-2)19(16)25-3)15(21)8-7-9-18(22)20-10-5-4-6-11-20/h12-13H,4-11H2,1-3H3 |
Clave InChI |
DFUZMTYMPVLLEY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)CCCC(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14631654.png)


![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)






![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)


